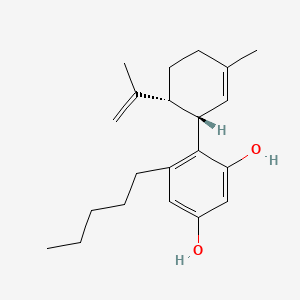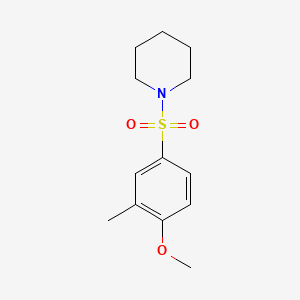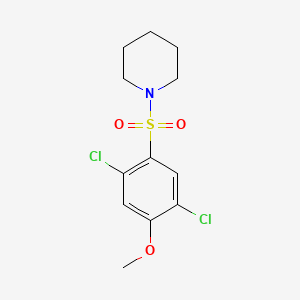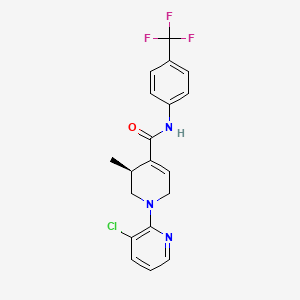
5-HT2 antagonist 1
Overview
Description
5-HT2 antagonist 1: is a compound that selectively binds to and inhibits the activity of serotonin 5-HT2 receptors. These receptors are part of the serotonin receptor family, which are involved in various physiological processes, including mood regulation, cognition, and perception. By blocking the action of serotonin at these receptors, 5-HT2 antagonists can modulate neurotransmission and have potential therapeutic applications in treating psychiatric and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 antagonist 1 typically involves the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of organic reactions, such as Friedel-Crafts acylation, followed by cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions like halogenation, alkylation, and amination.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-HT2 antagonist 1 can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Forms: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with new functional groups replacing the original ones
Scientific Research Applications
Chemistry: 5-HT2 antagonist 1 is used as a tool compound in chemical research to study the structure-activity relationships of serotonin receptors. It helps in understanding the binding interactions and conformational changes of these receptors.
Biology: In biological research, this compound is employed to investigate the role of serotonin receptors in various physiological processes, including mood regulation, cognition, and perception. It is also used to study receptor signaling pathways and receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications in treating psychiatric and neurological disorders, such as depression, schizophrenia, and anxiety. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs. It serves as a lead compound for designing new drugs targeting serotonin receptors with improved efficacy and reduced side effects .
Mechanism of Action
5-HT2 antagonist 1 exerts its effects by selectively binding to serotonin 5-HT2 receptors, thereby blocking the action of serotonin. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by serotonin binding. The molecular targets of this compound include the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. By modulating these receptors, the compound can influence neurotransmission and alter various physiological processes, such as mood, cognition, and perception .
Comparison with Similar Compounds
Ketanserin: A selective 5-HT2A receptor antagonist used in the treatment of hypertension and migraine.
Mianserin: A tetracyclic antidepressant that acts as a 5-HT2A/2C receptor antagonist.
Uniqueness: 5-HT2 antagonist 1 is unique in its high selectivity and affinity for 5-HT2 receptors, making it a valuable tool for studying serotonin receptor pharmacology. Its distinct chemical structure allows for specific interactions with the receptor binding sites, providing insights into receptor function and aiding in the design of new therapeutic agents .
Properties
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZUFSZQLVRGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191592-09-3 | |
| Record name | 5-Ht2 antagonist 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191592093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HT2 ANTAGONIST 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV29G9Q9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



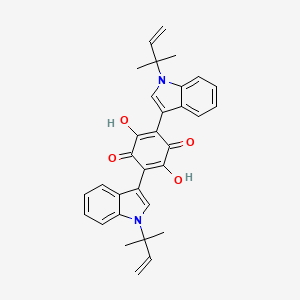
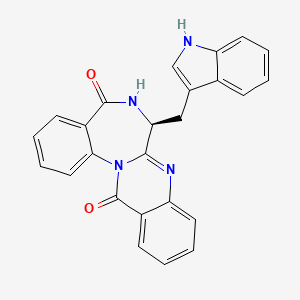
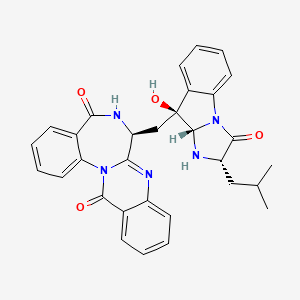





![(2R,3R)-2,3-dihydroxybutanedioic acid;4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile](/img/structure/B1663392.png)
